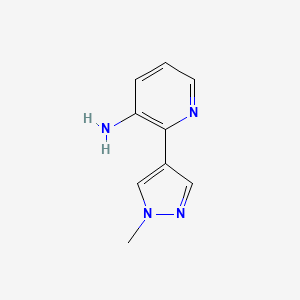

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJAXRDPHBGHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Cross-Coupling Approach

A prominent method to prepare derivatives structurally related to this compound involves Suzuki cross-coupling of halogenated aminopyridines with pyrazolylboronic acids or esters. For example, 5-bromo-2-methoxypyridin-3-amine derivatives have been coupled with various heteroaryl boronic acids under standard Suzuki conditions (Pd catalyst, base, solvent) to introduce the pyrazole moiety at the pyridine ring. After coupling, deprotection steps such as TMS-I treatment can be used to remove methoxy groups and liberate the free amine.

- Advantages: High regioselectivity, tolerance of functional groups, and scalability.

- Typical Conditions: Pd(PPh3)4 or Pd(OAc)2 catalysts, bases like K2CO3, solvents such as dioxane or toluene, temperature around 80–100 °C, reaction time 12–24 hours.

One-Pot SNAr and Japp–Klingemann Reaction Sequence

A more sophisticated method reported for related pyrazolopyridines involves a one-pot sequence starting from 2-chloro-3-nitropyridine derivatives:

- Nucleophilic aromatic substitution (SNAr) to introduce hydrazine or related nucleophiles.

- Formation of arenediazonium salts followed by azo coupling (Japp–Klingemann reaction).

- Cyclization to form the pyrazole ring fused to the pyridine.

This method benefits from operational simplicity and combines multiple steps in one pot, increasing efficiency.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Insights

Effect of Pyridine Substitution: Repositioning the nitrogen in the pyridine ring or substituting with phenyl rings affects both reactivity and biological activity. For example, replacing the 4-pyridyl with a 3-pyridyl ring retains activity but can influence yield and reaction selectivity.

Catalyst Selection: In the one-pot SNAr/Japp–Klingemann method, iodide salts such as sodium iodide or potassium iodide act as effective catalysts for condensation and cyclization steps, enhancing reaction rates and yields.

Solvent Effects: Use of polar aprotic solvents like dioxane or ethanol is common. For recrystallization and purification, alcohol-water mixtures (methanol/water, ethanol/water) with ratios of 35–65% alcohol have been shown to improve product purity and crystallinity.

Temperature Control: Low-temperature addition of acyl halides in condensation steps minimizes side reactions, followed by controlled heating for cyclization.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd-catalyzed coupling of halopyridines and pyrazolylboronic acids | High selectivity, modular approach | Requires expensive catalysts, moisture-sensitive |

| Hydrazine Cyclization | Direct condensation of pyridine aldehydes with methylhydrazine | Simple, mild conditions | May require purification of intermediates |

| One-Pot SNAr/Japp–Klingemann | Sequential SNAr, azo coupling, and cyclization in one vessel | Operational simplicity, good yields | Limited to specific nitro/pyridine substrates |

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine features both pyrazole and pyridine rings, which contribute to its biochemical interactions. It primarily targets Nicotinamide phosphoribosyltransferase (NAMPT) , modulating its activity and affecting the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. The compound has been shown to induce G1 phase cell cycle arrest and inhibit the phosphorylation of AKT and S6 proteins, thus influencing various signaling pathways involved in cell growth and survival.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in cancer treatment. For instance, it has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways in acute myeloid leukemia (AML) cases. Studies indicate that it mediates pro-apoptotic effects on AML cell lines, showcasing its potential as an anticancer agent .

Case Study:

A study demonstrated that treatment with 10 nM of the compound significantly increased both early and late apoptotic cells in MOLM14 leukemia cells over time, indicating its efficacy in inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has shown promising results as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. The inhibition of DHODH can lead to antiviral effects, making this compound a candidate for further development in antiviral therapies .

Data Table: Inhibition Potency Against DHODH

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 50 | DHODH Inhibition |

| Other Analogues | Varies | Various |

Material Science

Beyond biological applications, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into organic electronic materials, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyridine vs. Imidazo-Pyridine : Replacement of pyridine with imidazo[1,2-a]pyridine (e.g., in ) introduces rigidity and enhances planar stacking, improving binding to hydrophobic enzyme pockets. This modification increases molecular weight by ~39 g/mol but may reduce solubility without salt formation .

Substituent Impact

- N-Substituents : The cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces steric bulk, lowering synthetic yield (17.9%) but enhancing target selectivity in kinase inhibition.

- Thienopyrimidine Hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine exhibit dual heterocyclic systems, enabling multivalent interactions with enzyme active sites (e.g., ATP-binding pockets).

Pharmacological Relevance

- Kinase Inhibition : The pyrazole-pyridine motif is prevalent in kinase inhibitors (e.g., avapritinib ), where the NH₂ group coordinates with hinge regions of kinases.

- Anticancer Potential: Thieno-pyrimidine hybrids () show antiproliferative activity, with IC₅₀ values in low micromolar ranges against cancer cell lines.

Biological Activity

The compound 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a derivative of the pyrazole and pyridine classes, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring substituted with a methyl group at the 1-position and a pyridine ring at the 3-position. This configuration is crucial for its biological activity, as it influences its interaction with various biological targets.

Inhibition of Kinases

Research has identified this compound as a potent inhibitor of several kinases involved in cancer progression. For instance, it has been shown to inhibit Monopolar Spindle 1 (MPS1) and various members of the Aurora kinase family , which are critical for cell division and have been implicated in tumorigenesis . The binding mode elucidated through X-ray crystallography indicates that the compound interacts with a conserved lysine residue within the kinase active site, enhancing its inhibitory effects .

Pro-apoptotic Effects

In addition to its kinase inhibition, this compound has demonstrated pro-apoptotic effects in leukemia cell lines driven by FLT3-ITD mutations. It effectively mediates apoptosis by inhibiting pathways associated with FLT3 and BCR-ABL, which are commonly activated in acute myeloid leukemia (AML) . This suggests that this compound could be a valuable candidate for targeted therapy in specific leukemia subtypes.

Anticancer Activity

The anticancer potential of pyrazole derivatives, including this compound, has been extensively studied. Compounds containing this scaffold have shown significant activity against various cancer types:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 26 |

| Breast Cancer | MDA-MB-231 | 3.79 |

| Colorectal Cancer | HCT116 | Not specified |

| Renal Cancer | 786-O | Not specified |

These findings indicate that compounds with similar structures can inhibit cell proliferation effectively across multiple cancer types .

Study on Kinase Inhibition

In one study, a library of compounds including this compound was screened against a panel of kinases. The results showed that it exhibited high potency against MPS1 and Aurora A kinases, with selectivity scores indicating potential for further development as an anticancer agent .

Evaluation in Leukemia Models

Another study focused on the effects of this compound on leukemia cell lines. It was observed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in cells harboring FLT3 mutations . The results suggest that this compound could be beneficial in treating AML patients with specific genetic mutations.

Q & A

What are the common synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine?

Basic

Methodological Answer:

The synthesis typically involves condensation reactions between pyridine derivatives and hydrazine-based precursors. Key approaches include:

- Hydrazine-mediated cyclization : Reacting substituted pyridin-3-amine derivatives with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions, followed by hydrazine addition to form the pyrazole ring .

- Multi-step coupling : Example protocols involve Suzuki-Miyaura coupling for aryl-pyridine linkage, followed by regioselective methylation (e.g., using iodomethane in DMF) to introduce the 1-methyl group on the pyrazole .

- Hydroxyethylhydrazine condensation : As demonstrated in related pyridylpyrazole systems, (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one reacts with 2-hydroxyethylhydrazine to form the core structure, with subsequent purification via recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.